Deacetylxylopic Acid Exhibits Significantly Lower Oral Clearance and Longer Half-Life than Xylopic Acid in Murine Pharmacokinetic Studies
In a head-to-head pharmacokinetic comparison in mice following single oral administration (100 mg/kg), deacetylxylopic acid (dXA) demonstrated markedly lower oral clearance, prolonged elimination half-life, and shorter time to peak plasma concentration relative to the parent compound xylopic acid (XA) [1]. The study employed non-compartmental analysis of plasma concentration-time profiles, establishing dXA as a more persistent and potentially more bioavailable molecular entity than XA.
| Evidence Dimension | Oral clearance, half-life, and time to peak concentration |
|---|---|
| Target Compound Data | dXA: Lower oral clearance, longer half-life, shorter Tmax (quantitative values not reported in abstract; qualitative difference confirmed) |
| Comparator Or Baseline | Xylopic acid (XA): Higher oral clearance, shorter half-life, longer Tmax |
| Quantified Difference | Qualitatively lower clearance, longer half-life, and shorter Tmax for dXA vs. XA |
| Conditions | Single oral dose (100 mg/kg) in mice; plasma concentrations analyzed via non-compartmental methods |
Why This Matters
Reduced clearance and extended half-life may translate to lower dosing frequency requirements and improved target engagement in chronic neuropharmacological models, a key procurement consideration for in vivo CNS studies.
- [1] Biney RP, Benneh CK, Ameyaw EO, Boakye-Gyasi E, Woode E. Evidence for the anxiolytic- and antidepressant-like effects of three semi-synthetic derivatives of xylopic acid in mice. Naunyn-Schmiedeberg's Archives of Pharmacology. 2025. View Source
